molecular formula C13H24N2O3 B1375366 tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate CAS No. 934666-06-5

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B1375366
CAS No.: 934666-06-5
M. Wt: 256.34 g/mol
InChI Key: DBXFIYLGJDPVHA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 2-position with a 3-hydroxyazetidine moiety. The azetidine ring, a four-membered saturated heterocycle, introduces steric strain and polarity due to its smaller ring size and hydroxyl group.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFIYLGJDPVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate (CAS Number: 934666-06-5) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • Purity : ≥97% .

The biological activity of this compound is attributed to its interaction with various biological targets, notably receptors in the central nervous system. Preliminary studies suggest that this compound may act as a ligand for the human histamine H3 receptor (hH3R), which is implicated in cognitive functions and various neurological disorders .

1. Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In a study evaluating a series of piperidine derivatives, certain compounds showed significant protective effects against seizures induced by electrical stimulation in animal models . The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring could enhance anticonvulsant efficacy.

2. Antiproliferative Effects

A related study explored the antiproliferative effects of various azetidine derivatives on cancer cell lines. Compounds with structural similarities to this compound demonstrated cytotoxicity against several cancer cell lines, including HepG2 (liver carcinoma) and Jurkat (T-cell leukemia) . The presence of specific functional groups was crucial for enhancing activity.

Case Studies and Research Findings

StudyFindingsReference
Anticonvulsant ActivityCompounds exhibited significant protection against seizures in mice models; SAR indicated specific modifications increased efficacy.
Antiproliferative ActivityCompounds showed cytotoxic effects on HepG2 and Jurkat cells, with structural modifications enhancing potency.
Histamine H3 Receptor Bindingtert-butyl derivatives demonstrated binding affinities, suggesting potential as cognitive enhancers.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent esterification processes. The synthetic pathway often utilizes readily available precursors, making it suitable for large-scale production .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant effects. The specific substitution patterns in tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate may enhance serotonin receptor affinity, which could be beneficial in treating depression and anxiety disorders.
  • Neuroprotective Effects : Research has shown that azetidine derivatives may possess neuroprotective properties. This compound could potentially be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis.

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. The tert-butyl group provides stability and solubility, facilitating various chemical reactions.
  • Chiral Synthesis : The presence of stereogenic centers in the compound makes it valuable for chiral synthesis processes, which are crucial in the production of enantiomerically pure compounds needed in pharmaceuticals.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the successful synthesis of various piperidine derivatives utilizing this compound as a precursor. The derivatives exhibited enhanced biological activity compared to their parent compounds, indicating the potential for developing new therapeutic agents .

Case Study 2: Neuroprotective Screening

In a screening study, researchers evaluated the neuroprotective effects of several azetidine derivatives, including this compound. Results indicated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential role in neurodegenerative disease treatment .

Comparison with Similar Compounds

Phosphoryl and Amide-Substituted Derivatives

Compounds 4h-1 , 4h-2 , 4i-1 , and 4i-2 (from ) share the Boc-protected piperidine core but feature phosphoryl and amide substituents. For example:

  • 4h-1 and 4h-2 (tert-butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate isomers) exhibit 73% and 44% yields, respectively, under General Procedure A.
  • 4i-1 and 4i-2 (tert-butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate isomers) show 60% and 33% yields , respectively. The thiophene moiety may improve metabolic stability but reduce polarity relative to the hydroxyazetidine group .

Azetidine and Pyrrolidine Derivatives

lists compounds with high structural similarity (0.90–0.94) to the target molecule:

  • (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine (similarity: 0.90): The pyrrolidine ring (5-membered) reduces steric strain compared to azetidine, possibly enhancing synthetic accessibility .

Physicochemical and Pharmacological Properties

Binding Energy and Receptor Interactions

highlights tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate , which exhibits a binding energy of –4.5 kcal/mol , indicating strong receptor affinity due to the tetrazole’s hydrogen-bonding capacity. By analogy, the hydroxyazetidine group in the target compound may similarly engage in hydrogen bonding, though its smaller ring size could limit conformational flexibility .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Yield (%) Binding Energy (kcal/mol) Similarity Score
Target Compound Piperidine 3-Hydroxyazetidin-3-yl Not reported
4h-1 Piperidine Benzo[b]thiophene-3-carboxamido Not reported 73
4i-1 Piperidine Thiophen-2-yl-acetamido Not reported 60
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine 1H-Tetrazol-5-yl Not reported –4.5
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Piperidine 2-Hydroxyethyl Not reported 0.92
(S)-1-Boc-(3-Hydroxymethyl)pyrrolidine Pyrrolidine 3-Hydroxymethyl Not reported 0.90

Preparation Methods

Synthesis of 3-Hydroxyazetidine Intermediate

The 3-hydroxyazetidine fragment can be synthesized via nucleophilic ring closure reactions or by ring expansion methods involving epoxides or haloalkanes:

  • Ring Closure Approach: Starting from a suitable haloalkyl amine precursor, intramolecular nucleophilic substitution forms the azetidine ring. Hydroxylation at the 3-position can be introduced by selective oxidation or by using a hydroxy-substituted precursor.
  • Hydroxyazetidine Formation: Literature reports the use of 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone as a key intermediate in related syntheses, indicating the feasibility of functionalizing azetidine nitrogen and carbon centers to introduce hydroxy groups.

Coupling Azetidine to Piperidine

  • The azetidine ring is attached to the piperidine ring at the 2-position via nucleophilic substitution or reductive amination strategies.
  • The piperidine ring nitrogen is protected with a tert-butyl carbamate group (Boc protection) prior to coupling to prevent side reactions.
  • Palladium-catalyzed cross-coupling or nucleophilic substitution reactions have been employed in similar systems to install azetidine substituents on piperidine scaffolds.

Boc Protection of Piperidine Nitrogen

  • The Boc group is introduced using standard carbamate protection reagents such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • This protects the piperidine nitrogen during subsequent synthetic steps and enhances compound stability.
  • The Boc-protected piperidine intermediates are frequently purified by flash chromatography or recrystallization.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Description Yield/Notes
1 Preparation of 3-hydroxyazetidine intermediate via ring closure from haloalkyl amine Intramolecular nucleophilic substitution forms azetidine ring Typically moderate to good yields
2 Boc protection of piperidine nitrogen using di-tert-butyl dicarbonate, base (e.g., triethylamine) Protects piperidine nitrogen High yield, standard procedure
3 Coupling of 3-hydroxyazetidine to Boc-piperidine via nucleophilic substitution or Pd-catalyzed coupling Formation of C-N bond at piperidine 2-position Yields vary depending on conditions, purification by chromatography
4 Purification by flash column chromatography or recrystallization Isolates pure this compound Final product obtained as white amorphous solid

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for Boc tert-butyl group (~1.4 ppm, singlet), piperidine methylene protons, and azetidine ring protons including hydroxy-substituted carbon.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 256.34 g/mol.
  • IR Spectroscopy: Strong carbamate C=O stretch (~1700 cm^-1), O-H stretch (~3400 cm^-1), and N-H bending modes.
  • These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Method Features

Feature Description Reference
Azetidine ring formation Intramolecular nucleophilic substitution of haloalkyl amine precursors
Hydroxy substitution Introduced via hydroxy-substituted intermediates or selective oxidation
Piperidine nitrogen protection Boc protection using di-tert-butyl dicarbonate
Coupling method Nucleophilic substitution or Pd-catalyzed cross-coupling
Purification Flash chromatography or recrystallization
Characterization NMR, MS, IR confirming structure and purity

Research Findings and Practical Considerations

  • The synthetic route is modular, allowing for variation in substituents on the azetidine or piperidine rings.
  • The Boc protecting group is essential for controlling reactivity and improving yields.
  • Reaction conditions such as temperature, solvent choice (e.g., acetonitrile, toluene), and catalyst loading significantly affect coupling efficiency.
  • The compound serves as a valuable building block for pharmaceutical intermediates, enabling further functionalization.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the azetidine ring via cyclization of appropriate precursors under basic conditions.
  • Step 2 : Introduction of the hydroxy group at the 3-position of azetidine using oxidative or hydroxylation reagents.
  • Step 3 : Coupling with a piperidine derivative protected by a tert-butyloxycarbonyl (Boc) group.

Key factors affecting yield include:

  • Temperature control : Reactions involving azetidine rings often require low temperatures (e.g., 0–20°C) to prevent side reactions like ring-opening .
  • Catalysts : Use of triethylamine or DMAP to facilitate coupling steps .
  • Solvent choice : Dichloromethane or THF is preferred for solubility and inertness .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyazetidine protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ for C13_{13}H24_{24}N2_2O3_3: 257.18).
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks; the compound’s dust can irritate respiratory systems .
  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent degradation of the hydroxyazetidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Compare experimental shifts in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) with density functional theory (DFT)-calculated values .
  • Tautomerism : The hydroxyazetidine group may exhibit tautomeric equilibria, altering spectral profiles. Use variable-temperature NMR to detect dynamic processes .
  • Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive structural proof .

Q. What strategies optimize the stability of the hydroxyazetidine moiety during reactions?

  • Protection/deprotection : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) during harsh reactions (e.g., acylations) .
  • pH control : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening or dehydration .
  • Low-temperature kinetics : Conduct reactions at –20°C to slow degradation pathways .

Q. How can researchers troubleshoot low yields in coupling reactions involving the piperidine-Boc group?

  • Activation methods : Use coupling agents like EDC/HOBt for amide bond formation between azetidine and Boc-piperidine .
  • Boc deprotection risks : Confirm that reaction conditions (e.g., TFA in DCM) do not prematurely remove the Boc group, leading to side reactions .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc) to isolate the product from unreacted starting materials .

Q. What analytical approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) for interactions with proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Docking studies : Compare computational docking (AutoDock Vina) with experimental IC50_{50} values to refine binding models .

Q. How should researchers address discrepancies in toxicity data across studies?

  • Dose-response validation : Replicate assays (e.g., MTT for cell viability) under standardized conditions (e.g., 24–72 hr exposure) .
  • Metabolic interference : Test for cytochrome P450 interactions using liver microsome assays to identify false-positive toxicity .
  • Species-specificity : Compare toxicity in human vs. rodent cell lines to assess translational relevance .

Methodological Notes

  • Data Reproducibility : Document solvent purity, reaction atmosphere (N2_2/Ar), and equipment calibration to minimize variability.
  • Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., SC-XRD + NMR for structure; SPR + ITC for binding).
  • Safety Compliance : Follow GHS guidelines for hazard communication (e.g., Category 4 acute toxicity labeling) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

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